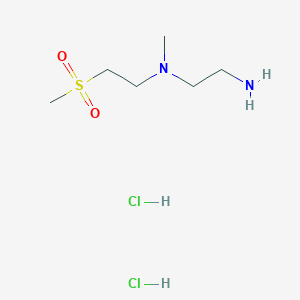
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O7S and its molecular weight is 500.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 2-Amino-4-nitrophenol Derivatives : The fungicidal effect of 2-amino-4-nitrophenol and its derivatives was studied. By replacing the hydrogen atom in the amino group with different organic radicals, researchers observed increased fungicidal activity against specific fungi:
Antimicrobial and Anticancer Potential
Newly synthesized derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , have been investigated for their pharmacological activities. These compounds aim to combat drug resistance in pathogens and cancer cells .
Ion-Associate Complex Formation
The compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) forms a complex with sodium tetraphenyl borate. This ion-associate reaction has potential applications in green chemistry .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-nitroaniline with ethyl 2-bromoacetate to form 2-(4-nitrophenylamino)-2-oxoethyl bromide. This intermediate is then reacted with thiourea to form the corresponding thioamide. The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-dimethoxybenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-nitroaniline with ethyl 2-bromoacetate in the presence of a base to form 2-(4-nitrophenylamino)-2-oxoethyl bromide.", "Step 2: Reaction of 2-(4-nitrophenylamino)-2-oxoethyl bromide with thiourea in the presence of a base to form the corresponding thioamide.", "Step 3: Reaction of the thioamide with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product, N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide." ] } | |
CAS RN |
868228-02-8 |
Product Name |
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
Molecular Formula |
C21H20N6O7S |
Molecular Weight |
500.49 |
IUPAC Name |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N6O7S/c1-33-14-8-3-11(9-15(14)34-2)19(29)24-17-18(22)25-21(26-20(17)30)35-10-16(28)23-12-4-6-13(7-5-12)27(31)32/h3-9H,10H2,1-2H3,(H,23,28)(H,24,29)(H3,22,25,26,30) |
InChI Key |
WKCBHNJFXDUHHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)

![3-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2619057.png)




![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)


![Ethyl 2-[3-(difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]acetate](/img/structure/B2619071.png)
